Structural Distinction from the Most Active 1-Acyl-3-aryl-5-methyl-1,2,4-triazole Anti-inflammatory Analog
In a foundational structure–activity relationship (SAR) study of 1-acyl-3-phenyl-5-alkyl-1,2,4-triazoles, the para-substituent on the 3-phenyl ring was found to critically modulate anti-inflammatory activity [1]. The most active compound in that series was 1-acetyl-3-(4-chlorophenyl)-5-methyl-1,2,4-triazole (3c). **1-Acetyl-5-methyl-3-(4-methylphenyl)-1,2,4-triazole (CAS 61598-90-1) differs by a single substituent: a 4-methyl group replaces the 4-chloro group on the phenyl ring at position 3.** This exchange replaces an electron-withdrawing, lipophilic chlorine atom (σp ≈ 0.23, π ≈ 0.71) with an electron-donating, slightly less lipophilic methyl group (σp ≈ -0.17, π ≈ 0.56). Although direct MAA assay data for the 4-methylphenyl analog were not published in the Wade et al. study, the study's SAR framework establishes that this precise atomic substitution at the para-position is a primary driver of differential potency within the series, making CAS 61598-90-1 a distinct chemical entity for SAR follow-up or hit expansion [1].
| Evidence Dimension | Para-substituent identity on 3-phenyl ring and its impact on anti-inflammatory activity (mouse active Arthus reaction model) |
|---|---|
| Target Compound Data | 4-Methylphenyl at position 3 (CAS 61598-90-1). Quantitative MAA activity data for this specific compound were not reported in the source, but the study's design allows classification as a structurally distinct analog within the active series. |
| Comparator Or Baseline | 1-Acetyl-3-(4-chlorophenyl)-5-methyl-1,2,4-triazole (3c) – the most active analog in the Wade et al. series [1]. |
| Quantified Difference | Single-atom replacement (Cl → CH3) at the 4-position of the 3-phenyl ring. Electronic parameter change: Hammett σp from +0.23 (Cl) to -0.17 (CH3). Lipophilicity change: π from 0.71 (Cl) to 0.56 (CH3). The study reports that 'modification of the 4-phenyl substituent … led to the selection of the most active member' [1], indicating that the 4-chloro analog is the activity peak; the 4-methyl analog is a closely related, but distinct, congener. |
| Conditions | Mouse active Arthus (MAA) reaction model; dose–response evaluation as described in Wade et al., J. Med. Chem. 1982 [1]. Note: quantitative MAA ED50 or percent inhibition values for CAS 61598-90-1 were not located in the sourced primary literature during this evidence compilation. |
Why This Matters
Researchers developing anti-inflammatory triazoles must choose between the 4-chloro lead compound and the 4-methyl analog (CAS 61598-90-1); this structural difference directly impacts electronic and steric complementarity to the target, and procurement of the incorrect analog will yield a different pharmacological outcome.
- [1] Wade, P. C.; Vogt, B. R.; Kissick, T. P.; Simpkins, L. M.; Palmer, D. M.; Millonig, R. C. 1-Acyltriazoles as Antiinflammatory Agents. J. Med. Chem. 1982, 25 (3), 331–333. DOI: 10.1021/jm00345a021. View Source
